1 8-Diphenoxyoctane
Overview
Description
1,8-Diphenoxyoctane: is an organic compound with the molecular formula C20H26O2 It is characterized by the presence of two phenoxy groups attached to an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diphenoxyoctane can be synthesized through the reaction of 1,8-dibromooctane with phenol in the presence of a base such as potassium carbonate . The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Br-(CH2)8-Br+2C6H5OH→C6H5O-(CH2)8-OC6H5+2KBr
Industrial Production Methods
Industrial production of 1,8-Diphenoxyoctane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,8-Diphenoxyoctane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenoxy derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like are used.
Substitution: Reagents such as and are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones , while reduction can produce alcohols .
Scientific Research Applications
1,8-Diphenoxyoctane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-Diphenoxyoctane involves its interaction with specific molecular targets. The phenoxy groups can participate in hydrogen bonding and van der Waals interactions with biological molecules, influencing their activity. The octane chain provides hydrophobic interactions, which can affect the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,8-Diaminooctane: Similar in structure but contains amino groups instead of phenoxy groups.
1,8-Dibromooctane: Precursor in the synthesis of 1,8-Diphenoxyoctane.
1,8-Dioxooctane: Contains carbonyl groups instead of phenoxy groups.
Uniqueness
1,8-Diphenoxyoctane is unique due to its dual phenoxy groups, which provide distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
8-phenoxyoctoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1(3-11-17-21-19-13-7-5-8-14-19)2-4-12-18-22-20-15-9-6-10-16-20/h5-10,13-16H,1-4,11-12,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEULDRZBDIBHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCCCCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514777 | |
Record name | 1,1'-[Octane-1,8-diylbis(oxy)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61575-01-7 | |
Record name | 1,1'-[Octane-1,8-diylbis(oxy)]dibenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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